2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid
Description
This compound belongs to the coumarin-derived family, characterized by a 2-oxo-2H-chromen (coumarin) core substituted with a benzyl group at position 3, methyl groups at positions 4 and 7, and a phenylacetic acid moiety linked via an ether bond at position 3. Its molecular formula is C₂₆H₂₂O₅, with a monoisotopic mass of 438.147 g/mol (estimated from structural analogs in ).
Properties
IUPAC Name |
2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-16-13-21(30-24(25(27)28)19-11-7-4-8-12-19)23-17(2)20(26(29)31-22(23)14-16)15-18-9-5-3-6-10-18/h3-14,24H,15H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZZFJXWYSIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Substitution Reactions: The benzyl and dimethyl groups are introduced through Friedel-Crafts alkylation reactions. These reactions require the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification and Hydrolysis: The phenylacetic acid moiety is introduced through esterification followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group in the chromenone core to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenone core is known to interact with various biological pathways, potentially affecting processes like inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
* Analogous compounds in (CAS 438030-13-8) suggest a similar synthesis pathway.
** Purity inferred from analogs in .
Key Findings from Comparative Analysis:
Structural Impact on Solubility: The phenylacetic acid group in the target compound increases lipophilicity compared to propanoic acid () or hydroxylated analogs (). This may reduce aqueous solubility but enhance membrane permeability . Ester derivatives () are more lipophilic than free acids but require metabolic activation for bioavailability .
Synthetic Challenges :
- The target compound’s synthesis likely involves a modified Hoesch or Claisen condensation (). Trivedi’s method using diphenyl ether as a solvent () could improve yields for the coumarin core, though introducing the phenylacetic acid moiety may require additional steps .
The benzyl and methyl groups may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinases), a trait shared with warfarin analogs .
Purity and Stability :
- Most analogs (e.g., ) report 95% purity, suggesting robust synthesis protocols. Storage at +4°C () is critical for acid stability .
Research Implications
The structural uniqueness of this compound positions it as a candidate for pharmacokinetic optimization. Its comparison with ester and propanoic acid derivatives highlights opportunities for structure-activity relationship (SAR) studies, particularly in drug design targeting coagulation or inflammation pathways. Further research should explore its metabolic stability and cytotoxicity relative to hydroxylated coumarins ().
Biological Activity
2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid is a synthetic compound belonging to the class of coumarin derivatives. These compounds are characterized by their benzopyrone structure, which is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18O5. Its structure includes a chromenone core with various substituents that enhance its biological activity. The presence of the benzyl group and the phenylacetic acid moiety contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18O5 |
| Molecular Weight | 342.35 g/mol |
| IUPAC Name | 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetic acid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer cell proliferation and inflammation.
- Antioxidant Activity : It exhibits antioxidant properties that help in neutralizing free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Effects : Research indicates its efficacy against certain bacterial strains, suggesting a role as an antimicrobial agent.
Anticancer Activity
A study conducted on various coumarin derivatives found that this compound demonstrated significant cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Antimicrobial Properties
In vitro assays revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating its potential as a therapeutic agent for infectious diseases.
Anti-inflammatory Effects
Research highlighted the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests its utility in treating conditions characterized by chronic inflammation.
Case Studies
-
Cytotoxicity Against Cancer Cells : A recent study evaluated the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
Cell Line IC50 (µM) MCF7 25 HeLa 30 -
Bacterial Inhibition : In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The MIC values were found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
Bacteria MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
